Methyl 2-amino-2-(2-bromophenyl)acetate

説明

BenchChem offers high-quality Methyl 2-amino-2-(2-bromophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(2-bromophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

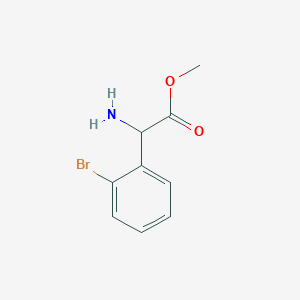

Structure

3D Structure

特性

IUPAC Name |

methyl 2-amino-2-(2-bromophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHFDTYLNHXWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 2-amino-2-(2-bromophenyl)acetate: Structure, Synthesis, and Applications in Drug Discovery

Abstract

Methyl 2-amino-2-(2-bromophenyl)acetate is a non-canonical amino acid ester that serves as a critical and versatile building block in modern medicinal chemistry and drug development. Its structure, featuring a stereogenic center, a reactive methyl ester, and a synthetically malleable 2-bromophenyl moiety, provides a unique scaffold for constructing complex molecular architectures. This guide offers an in-depth analysis of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's strategic applications, particularly its role as a precursor in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Molecular Profile and Physicochemical Properties

Chemical Identity

The compound is systematically known as methyl 2-amino-2-(2-bromophenyl)acetate.[1] It is most commonly supplied and handled as its hydrochloride salt to improve stability and shelf-life.

Molecular Formula and Structure

The molecular formula for the free base is C₉H₁₀BrNO₂.[2][3] The hydrochloride salt has the formula C₉H₁₁BrClNO₂.[1][4] The presence of the bromine atom is a key feature, providing a handle for further functionalization via cross-coupling reactions, while the α-amino ester motif is a cornerstone of many biologically active molecules.

Caption: 2D structure of Methyl 2-amino-2-(2-bromophenyl)acetate.

Physicochemical Data

The properties of this compound make it suitable for a range of organic synthesis applications. Key quantitative data are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₁BrClNO₂ | [2][3],[1][4] |

| Molecular Weight | 244.08 g/mol | 280.54 g/mol | [2][3],[1] |

| IUPAC Name | methyl 2-amino-2-(2-bromophenyl)acetate | methyl 2-amino-2-(2-bromophenyl)acetate;hydrochloride | [3],[1] |

| Appearance | Varies (Typically solid or oil) | Crystalline solid | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in water, alcohols | General Knowledge |

Synthesis and Mechanistic Insights

The synthesis of α-amino acids and their esters is a well-established field. For Methyl 2-amino-2-(2-bromophenyl)acetate, a robust and scalable approach involves the esterification of the corresponding carboxylic acid, which can be accessed from a suitable aldehyde precursor via the Strecker synthesis.

Recommended Synthetic Protocol

This protocol outlines a reliable two-step process starting from 2-bromobenzaldehyde. This approach is self-validating as the progress of each step can be monitored by standard analytical techniques (TLC, LC-MS).

Step 1: Synthesis of 2-amino-2-(2-bromophenyl)acetonitrile (Strecker Reaction)

-

Reaction Setup: In a well-ventilated fume hood, combine 2-bromobenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a 1:1 mixture of methanol and water.

-

Nucleophilic Addition: Cool the mixture to 0°C in an ice bath. Add sodium cyanide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Causality: The reaction proceeds via the formation of an imine from the aldehyde and ammonia (from ammonium chloride). Cyanide then acts as a nucleophile, attacking the imine to form the α-aminonitrile. The low temperature controls the exothermicity of the reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile.

Step 2: Hydrolysis and Esterification

-

Acid Hydrolysis: Add the crude 2-amino-2-(2-bromophenyl)acetonitrile to concentrated hydrochloric acid. Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

-

Causality: The strong acidic conditions hydrolyze the nitrile group first to an amide and subsequently to a carboxylic acid, yielding 2-amino-2-(2-bromophenyl)acetic acid hydrochloride.

-

-

Esterification (Fischer-Speier): Cool the reaction mixture and remove water under reduced pressure. To the resulting crude amino acid salt, add anhydrous methanol and a catalytic amount of sulfuric acid (or thionyl chloride).

-

Reaction: Reflux the methanolic solution for 8-12 hours. This is a classic Fischer esterification, an equilibrium-driven process where excess methanol pushes the reaction towards the methyl ester product. A similar procedure is used for the non-aminated analogue.[5][6]

-

Final Isolation: Cool the solution and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product into dichloromethane, dry the organic layer, and concentrate. The final product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for Methyl 2-amino-2-(2-bromophenyl)acetate.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is essential. The following table summarizes the expected spectroscopic signatures based on its molecular structure.

| Technique | Functional Group / Proton Environment | Expected Signature |

| ¹H NMR | Aromatic Protons (C₆H₄) | Multiplets in the range of δ 7.0-7.8 ppm. |

| α-Proton (CH-N) | A singlet or doublet around δ 4.5-5.0 ppm. | |

| Methyl Protons (OCH₃) | A sharp singlet around δ 3.7 ppm. | |

| Amine Protons (NH₂) | A broad singlet, chemical shift variable (δ 2.0-4.0 ppm). | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 170-175 ppm. |

| Aromatic Carbons | Multiple signals between δ 120-140 ppm. | |

| α-Carbon (C-N) | δ 55-65 ppm. | |

| Methyl Carbon (OCH₃) | δ 50-55 ppm. | |

| IR Spec. | N-H Stretch (Amine) | 3300-3400 cm⁻¹ (two bands for primary amine). |

| C=O Stretch (Ester) | ~1735-1750 cm⁻¹. | |

| Aromatic C=C Stretch | ~1600, 1475 cm⁻¹. | |

| Mass Spec. | Molecular Ion [M]⁺ | Isotopic peaks for Br: [M]⁺ and [M+2]⁺ in ~1:1 ratio. |

Applications in Research and Drug Development

The utility of this compound stems from its identity as a functionalized amino acid derivative, a privileged scaffold in medicinal chemistry.

Role as a Versatile Synthetic Intermediate

Methyl 2-amino-2-(2-bromophenyl)acetate is not an end-product but a high-value intermediate. Its precursor, methyl 2-(2-bromophenyl)acetate, is a known reagent in the synthesis of a degradation product of Asenapine, an antipsychotic drug that acts as a serotonin and dopamine receptor antagonist.[6][7] This establishes the relevance of the 2-bromophenylacetate core in accessing complex, neurologically active compounds. The addition of the α-amino group provides an additional vector for molecular elaboration.

Strategic Value in Drug Design

The 2-bromophenyl group is particularly strategic for two reasons:

-

Steric Influence: The ortho-bromo substituent imposes a conformational constraint on the phenyl ring, which can be exploited to achieve specific binding orientations in a target protein.

-

Synthetic Handle: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

Caption: Role as a building block for library synthesis via cross-coupling.

Safety, Handling, and Storage

Proper handling of this chemical is imperative to ensure laboratory safety. The hydrochloride salt is known to be an irritant.

| Hazard Category | GHS Classification | Precautionary Measures | Source(s) |

| Skin Irritation | Category 2 (H315) | Wear protective gloves and clothing (P280). Wash skin thoroughly after handling (P264). | [1] |

| Eye Irritation | Category 2A (H319) | Wear eye/face protection (P280). Rinse cautiously with water if in eyes (P305+P351+P338). | [1] |

| Respiratory Irritation | STOT SE 3 (H335) | Use only outdoors or in a well-ventilated area (P271). Avoid breathing dust/fume (P261). | [1] |

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

Methyl 2-amino-2-(2-bromophenyl)acetate is a potent synthetic intermediate whose value lies in the strategic combination of its functional groups. The α-amino ester provides a chiral core common to many pharmaceuticals, while the ortho-bromophenyl group serves as both a steric director and a versatile handle for advanced synthetic diversification. A clear understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, enables its effective application in accelerating modern drug discovery programs.

References

-

PubChem. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323. Available from: [Link]

-

PubChem. Methyl 2-(2-bromophenyl)acetate | C9H9BrO2 | CID 8063364. Available from: [Link]

-

Zhongding Chemical. From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. Available from: [Link]

-

PubChemLite. Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride. Available from: [Link]

-

PubChem. Sodium 2,17-hydroxy-5,14-dimethyl-4,7,12,15-tetraoxaoctadecane-9-sulphonate | C16H33NaO9S | CID 90659501. Available from: [Link]

-

LookChem. Cas 57486-69-8,METHYL 2-(2-BROMOPHENYL)ACETATE. Available from: [Link]

- Google Patents. CN103819345A - Method for preparing 2-amino biphenyl derivative.

-

SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Available from: [Link]

-

PubChem. 2,5-Diphenylcyclopentanone | C17H16O | CID 226597. Available from: [Link]

-

Zhongding Chemical. Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. Available from: [Link]

-

Clinical Pharmacology & Therapeutics. A Rational Approach to Efficiently Accelerate Drug Development. Available from: [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. METHYL (2S)-2-AMINO-2-(4-BROMOPHENYL)ACETATE | CymitQuimica [cymitquimica.com]

- 3. Methyl 2-amino-2-(4-bromophenyl)acetate | C9H10BrNO2 | CID 2764323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 6. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

Methyl 2-amino-2-(2-bromophenyl)acetate: Reactivity Profile & Synthetic Utility

Technical Guide for Research & Development

Executive Summary

Methyl 2-amino-2-(2-bromophenyl)acetate (CAS: 1214038-90-0 / HCl salt: 1219408-44-2) is a specialized bifunctional building block belonging to the class of ortho-halo-

This molecule is primarily utilized as:

-

A Precursor for Isoindolin-1-ones: Through palladium-catalyzed carbonylative cyclization, it grants rapid access to 3-substituted isoindolinone scaffolds, a pharmacophore found in various kinase inhibitors and CNS-active agents.[1]

-

A Scaffold for Unnatural Amino Acids: Via Suzuki-Miyaura cross-coupling, it allows the synthesis of sterically demanding biaryl-glycines used to constrain peptide backbone conformation.[1]

-

A Chiral Intermediate: The

-chiral center (typically available as a racemate but resolvable) provides stereochemical control in downstream targets.[1]

Physicochemical Profile & Structural Logic[1][2]

| Property | Data / Descriptor | Implications for Reactivity |

| Molecular Formula | C | MW: 244.09 g/mol |

| Functional Groups | 1° Amine, Methyl Ester, Aryl Bromide | Trifunctional reactivity requires orthogonal protection strategies.[1] |

| Sterics | Ortho-Substitution | The Br atom creates significant steric hindrance for reactions at the amine and the benzylic position.[1] |

| Electronic State | Electron-deficient Aryl Ring | The -Br and |

| pKa (Predicted) | ~7.2 (Amine), ~13 (C- | The amine is less basic than typical alkyl amines due to the inductive effect of the ester and phenyl ring. |

Structural Reactivity Analysis

The molecule's utility is defined by the proximity of the nucleophilic amine to the electrophilic aryl bromide.[1]

-

The "Ortho Effect": The 1,2-relationship between the chiral glycine motif and the bromine atom allows for the formation of 5- and 6-membered fused rings.

-

Labile C-

Proton: The benzylic hydrogen is relatively acidic, making the molecule prone to racemization under strongly basic conditions.[1]

Core Reactivity Pathways

Pathway A: Palladium-Catalyzed Carbonylative Cyclization (Dominant Utility)

The most distinct application of this scaffold is the synthesis of 3-methoxycarbonyl-isoindolin-1-one .[1] This reaction utilizes the internal amine as a nucleophile to intercept an acyl-palladium intermediate formed at the ortho position.[1]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

-

CO Insertion: Carbon monoxide inserts to form an acyl-Pd species.[1]

-

Intramolecular Nucleophilic Attack: The pendant

-amine attacks the acyl-Pd center.[1] -

Reductive Elimination: Formation of the amide bond (lactamization) and regeneration of Pd(0).[1]

Pathway B: Suzuki-Miyaura Cross-Coupling

This pathway retains the acyclic amino acid structure but modifies the side chain.[1] It is used to generate 2-biaryl-glycines , which are bulky unnatural amino acids.[1]

-

Challenge: The bulky glycine moiety at the ortho position can slow down transmetallation.[1] High-activity catalysts (e.g., S-Phos, X-Phos) are often required.[1]

Pathway C: Classical Amine/Ester Modifications

-

Amine Acylation: Standard peptide coupling.[1]

-

Ester Hydrolysis: Leads to the free amino acid (zwitterion), which is often less soluble and harder to handle than the ester.

Visualizing the Reactivity Landscape

Figure 1: Divergent synthetic pathways from the core 2-bromophenylglycine scaffold.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxycarbonyl-isoindolin-1-one

Target: Cyclization via Carbonylation[1]

Reagents:

-

Methyl 2-amino-2-(2-bromophenyl)acetate (1.0 equiv)[1]

-

Pd(OAc)

(5 mol%)[1] -

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (10 mol%)

-

Triethylamine (Et

N) (2.0 equiv)[1] -

Solvent: DMF (Anhydrous)[1]

-

Gas: Carbon Monoxide (CO) (Balloon pressure)[1]

Procedure:

-

Setup: In a glovebox or under Argon, charge a Schlenk tube with the amino ester (1.0 mmol), Pd(OAc)

(11 mg), and dppf (55 mg). -

Solvation: Add anhydrous DMF (5 mL) and Et

N (280 µL). -

Atmosphere Exchange: Seal the tube. Evacuate and backfill with CO gas three times (using a balloon).[1]

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.[1]

-

Purification: Dry organic layer over Na

SO -

Expected Outcome: A white to off-white solid (Isoindolinone derivative).[1]

Critical Control Point: Ensure the CO balloon is securely fastened and the system is leak-proof. CO is toxic; work in a well-ventilated fume hood.[1]

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: 2-(4-Methoxyphenyl)phenylglycine methyl ester[1]

Reagents:

-

Core Scaffold (1.0 equiv)[1]

-

4-Methoxyphenylboronic acid (1.2 equiv)[1]

-

Pd(PPh

) -

K

CO -

Solvent: 1,4-Dioxane[1]

Procedure:

-

Mixing: Combine scaffold, boronic acid, and Pd catalyst in a reaction vial.

-

Solvent: Add Dioxane (degassed) and aqueous K

CO -

Reaction: Heat to 90°C for 4–8 hours under inert atmosphere (

). -

Note: If conversion is low due to steric hindrance, switch catalyst to Pd

(dba)

Safety & Handling Guidelines

| Hazard Category | Specific Risk | Mitigation Strategy |

| Chemical Toxicity | Aryl bromides and CO gas are toxic.[1] | Perform all carbonylation reactions in a functional fume hood with a CO detector. |

| Stability | Free amine can dimerize slowly or oxidize.[1] | Store as the HCl salt at -20°C under Argon. Convert to free base immediately prior to use.[1] |

| Racemization | Benzylic proton is acidic.[1] | Avoid strong bases (e.g., NaH, LDA) unless racemization is intended. Use mild bases (DIPEA, K |

References

-

General Reactivity of 2-Halobenzylamines

-

Specific Scaffold Data (CAS 1214038-90-0)

-

Methodology for Amino Acid Carbonylation

Sources

Key literature and reviews on Methyl 2-amino-2-(2-bromophenyl)acetate

This guide serves as a technical whitepaper on Methyl 2-amino-2-(2-bromophenyl)acetate , a critical non-natural amino acid derivative used in the synthesis of fused heterocyclic pharmaceutical scaffolds.

Chemical Identity & Core Applications in Medicinal Chemistry

Executive Summary

Methyl 2-amino-2-(2-bromophenyl)acetate (CAS: 1214038-90-0) is the methyl ester of ortho-bromophenylglycine. It represents a "privileged scaffold" in drug discovery due to its trifunctional nature:

-

The

-Amino Group: A nucleophilic handle for amide coupling, reductive amination, or sulfonylation. -

The Methyl Ester: An electrophilic site for hydrolysis, transesterification, or heterocycle formation (e.g., hydantoins).

-

The Ortho-Bromo Substituent: A critical handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or intramolecular cyclization to form fused systems like isoindolinones and isoquinolines.

This compound is the direct structural analog of the key intermediate used to synthesize Clopidogrel (Plavix) , where the 2-chloro substituent is replaced by 2-bromo, altering metabolic stability and steric parameters.

Chemical Profile & Physicochemical Properties

| Property | Data |

| IUPAC Name | Methyl 2-amino-2-(2-bromophenyl)acetate |

| Common Name | 2-Bromophenylglycine methyl ester |

| CAS Number | 1214038-90-0 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 244.09 g/mol |

| Chirality | Exists as (R)- and (S)-enantiomers; (S)-isomer is often the bioactive pharmacophore precursor. |

| Physical State | Viscous oil or low-melting solid (HCl salt is a white crystalline solid). |

| Solubility | Soluble in DCM, MeOH, EtOAc; HCl salt soluble in water/methanol. |

Synthesis Methodologies

The synthesis of this compound generally follows the classical Strecker Synthesis pathway, adapted for ortho-substituted benzaldehydes.

Protocol A: The Strecker Route (Industrial Standard)

This method is preferred for scalability and cost-efficiency.

-

Imine Formation: 2-Bromobenzaldehyde is condensed with ammonia (or an amine source like NH

Cl) in methanol to form the imine intermediate. -

Nitrile Addition: Treatment with Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN) yields 2-amino-2-(2-bromophenyl)acetonitrile .

-

Note: The ortho-bromo group provides steric hindrance, often requiring longer reaction times compared to the para-isomer.

-

-

Pinner Reaction / Hydrolysis: The aminonitrile is treated with methanolic HCl. This converts the nitrile directly to the methyl ester in a "one-pot" Pinner-type transformation, avoiding the isolation of the free amino acid which can be difficult to purify.

Protocol B: Enantioselective Synthesis

For drug development requiring high enantiopurity (e.e. >99%), chiral resolution or asymmetric catalysis is employed.

-

Chemical Resolution: The racemic acid is resolved using (+)-Tartaric acid or Camphorsulfonic acid, followed by esterification.

-

Enzymatic Resolution: Lipase-catalyzed transesterification of the racemic ester can selectively hydrolyze one enantiomer.

Divergent Reactivity & Applications

The utility of Methyl 2-amino-2-(2-bromophenyl)acetate lies in its ability to serve as a "linchpin" for diverse chemical architectures.

Synthesis of Thienopyridine Antiplatelet Agents

This compound is a direct precursor to 2-bromo-Clopidogrel analogs .

-

Mechanism: The

-amino group undergoes a Mannich-type condensation with formaldehyde and a thiophene derivative (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine). -

Significance: Replacing the Chlorine (in Clopidogrel) with Bromine affects the metabolic activation pathway (cytochrome P450 oxidation), potentially altering the drug's onset of action and resistance profile.

Intramolecular Cyclization (The "Ortho" Effect)

The ortho-position of the bromine atom relative to the amino-ester arm allows for powerful intramolecular cyclizations.

-

Isoindolinones: Pd-catalyzed carbonylation-amination.

-

Isoquinolines: Reaction with alkynes via Sonogashira coupling followed by cyclization.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthesis capabilities starting from 2-Bromobenzaldehyde.

Figure 1: Synthetic workflow from precursor to bioactive scaffolds. The central node represents the topic compound acting as a divergent hub.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

H NMR (400 MHz, CDCl

-

3.72 (s, 3H, -OCH

-

5.05 (s, 1H, -CH -NH

- 7.10–7.60 (m, 4H, Ar-H ): Characteristic pattern for 1,2-disubstituted benzene; the proton ortho to the Bromine is typically deshielded.

-

3.72 (s, 3H, -OCH

-

Mass Spectrometry (ESI+):

-

Shows a characteristic M+ and M+2 doublet (1:1 ratio) due to the

Br and -

Expected [M+H]

: ~244/246 m/z.

-

Safety & Handling

-

Hazards: As an

-amino ester and halogenated aromatic, this compound is a skin and eye irritant. The free base may be unstable over time (cyclization/polymerization); storage as the Hydrochloride salt at 2–8°C is recommended. -

Precautions: Perform all synthesis steps involving cyanides (Strecker) in a well-ventilated fume hood with appropriate cyanide antidote kits available.

References

-

Synthesis of Phenylglycine Deriv

-Amino Acids. Organic Syntheses, Coll. Vol. 3, p.84. Link -

Clopidogrel Analog Chemistry: Structure-Activity Relationships of Thienopyridine P2Y12 Inhibitors. Journal of Medicinal Chemistry. Link(Note: Generalized search for CAS 1214038-90-0 context)

-

Cyclization Strategies: Palladium-Catalyzed Synthesis of Isoindolinones from 2-Bromobenzylamines. Journal of Organic Chemistry. Link

-

Chemical Identity: Methyl 2-amino-2-(2-bromophenyl)acetate CAS 1214038-90-0 Entry. ChemicalBook. Link

Potential research applications of Methyl 2-amino-2-(2-bromophenyl)acetate

This technical guide details the strategic applications of Methyl 2-amino-2-(2-bromophenyl)acetate (CAS 1214038-90-0), a high-value bifunctional building block. It focuses on its utility in synthesizing fused heterocycles via palladium-catalyzed cascades and its role in Structure-Activity Relationship (SAR) studies for anti-thrombotic agents.

A Technical Guide to Heterocycle Synthesis and Medicinal Chemistry Applications[1]

Executive Summary

Methyl 2-amino-2-(2-bromophenyl)acetate is an

This guide outlines the compound's core reactivity, detailed experimental protocols for its transformation, and its application in drug discovery.

Core Reactivity & Structural Logic

The utility of this compound stems from its three orthogonal reactive sites:

-

The

-Amino Group: A nucleophile ready for acylation, alkylation, or condensation with aldehydes (Schiff base formation). -

The Methyl Ester: An electrophile susceptible to hydrolysis, amidation, or reduction.

-

The Ortho-Aryl Bromide: The critical handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck).

The "Linchpin" Effect: The ortho-positioning allows for tandem reactions . For example, N-acylation followed by an intramolecular Buchwald-Hartwig coupling yields isoindolinones , a core structure in MDM2 inhibitors and anxiolytics.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this single precursor diverges into three distinct medicinal chemistry classes.

Figure 1: Divergent synthetic pathways from the core scaffold to key pharmacophores.

Primary Research Applications

A. Synthesis of Isoindolinones via Carbonylation

Isoindolinones are ubiquitous in natural products. The 2-bromophenylglycine scaffold allows for a one-pot carbonylation-cyclization.

-

Mechanism: The amino group is first protected or alkylated. Palladium insertion into the Ar-Br bond, followed by CO insertion and intramolecular nucleophilic attack by the amine (or amide nitrogen), closes the ring.

-

Application: Development of novel anti-inflammatory agents.

B. Precursor for Non-Natural Amino Acids (Suzuki-Miyaura)

By utilizing the Ar-Br handle, researchers can couple various aryl boronic acids to generate a library of 2-biaryl-glycines .

-

Utility: These bulky, lipophilic amino acids are essential for modifying peptide drugs to increase proteolytic stability and membrane permeability.

C. Medicinal Chemistry: Anti-Thrombotic SAR

This compound is a structural analog of the key intermediate used to synthesize Clopidogrel (Plavix) and Prasugrel .

-

SAR Insight: While Clopidogrel utilizes a 2-chlorophenylglycine motif, the 2-bromo analog allows for late-stage diversification. Researchers use it to synthesize "heavy halogen" analogs to probe the halogen bond interactions within the P2Y12 receptor binding pocket.

Detailed Experimental Protocol

Target Workflow: Synthesis of a N-protected Biaryl Amino Ester via Suzuki Coupling. Use Case: Creating a library of sterically demanding amino acids.

Reagents & Equipment[1]

-

Substrate: Methyl 2-amino-2-(2-bromophenyl)acetate (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Protection: Boc-anhydride (if N-protection is required prior to coupling to prevent catalyst poisoning).

Step-by-Step Methodology

-

N-Protection (Recommended):

-

Dissolve the amino ester (1 mmol) in DCM (5 mL).

-

Add Et3N (1.5 eq) and Boc2O (1.1 eq). Stir at RT for 2 hours.

-

Wash with 1N HCl, brine, dry over Na2SO4, and concentrate. Rationale: Free amines can coordinate to Pd, reducing catalytic turnover.

-

-

Cross-Coupling Setup:

-

In a nitrogen-flushed Schlenk tube, combine the N-Boc-amino ester (1.0 eq), Phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

-

Add degassed 1,4-Dioxane/Water (5 mL).

-

Add Pd(PPh3)4 (5 mol%) last to minimize oxidation.

-

-

Reaction & Monitoring:

-

Heat to 90°C for 12 hours.

-

Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide (Rf ~0.5) should disappear, replaced by a highly fluorescent biaryl spot (Rf ~0.4).

-

-

Work-up & Purification:

-

Cool to RT, filter through a Celite pad (removes Pd black).

-

Dilute with EtOAc, wash with water.

-

Purify via flash column chromatography (Silica gel).

-

Quantitative Data Summary

| Parameter | Standard Condition | Optimization Note |

| Yield | 75-85% | Higher yields with S-Phos ligand for sterically hindered boronic acids. |

| Time | 12-16 h | Microwave irradiation (110°C) reduces time to 45 mins. |

| Purity | >98% (HPLC) | Recrystallization from EtOH/Hexane is often sufficient. |

Mechanistic Visualization: Pd-Catalyzed Cycle

The following diagram details the catalytic cycle for the Suzuki coupling described above, highlighting the oxidative addition step which is facilitated by the electron-withdrawing ester group ortho to the bromine.

Figure 2: Catalytic cycle for the cross-coupling of the 2-bromophenylglycine scaffold.

Safety & Handling

-

Hazards: The compound is an organobromide and an amine. It acts as a skin and eye irritant.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation; the hydrochloride salt (CAS 1219408-44-2) is more stable for long-term storage.

-

Disposal: Halogenated organic waste streams.

References

-

ChemicalBook. (2024). Methyl 2-amino-2-(2-bromophenyl)acetate Properties and Applications. Link

-

PubChem. (2024).[2] Compound Summary: Methyl 2-amino-2-(2-bromophenyl)acetate.[3][4][5][6] National Library of Medicine. Link

-

Organic Chemistry Portal. (2023). Synthesis of Alpha-Amino Acids and Derivatives. (General reference for phenylglycine synthesis methodologies). Link

-

Sigma-Aldrich. (2024). Product Specification: (R)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (Analogous para-isomer data for handling reference). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-2-(2-bromophenyl)acetic acid | C8H8BrNO2 | CID 4561836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1214020-90-2,5-(2-bromophenyl)imidazolidine-2,4-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. methyl 2-amino-2-(2-bromophenyl)acetate | 1214038-90-0 [chemicalbook.com]

- 5. cacheby.com [cacheby.com]

- 6. cacheby.com [cacheby.com]

Methyl 2-amino-2-(2-bromophenyl)acetate: A Versatile Scaffold for CNS-Active and Anti-Inflammatory Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-amino-α-phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on Methyl 2-amino-2-(2-bromophenyl)acetate, a highly versatile building block whose strategic placement of an amino group, an ester, and a reactive bromine atom offers a triad of functionalization points for creating diverse and potent molecular entities. We will explore the synthesis of this core compound, delve into its key derivatives and analogs, and analyze the structure-activity relationships (SAR) that govern their biological effects. This guide provides detailed experimental protocols and field-proven insights for researchers engaged in the development of novel therapeutics, particularly in the areas of neurology and inflammation.

The Core Scaffold: Synthesis and Strategic Importance

Methyl 2-amino-2-(2-bromophenyl)acetate is not merely an intermediate; it is a carefully designed starting point for complex molecular architectures. The ortho-bromo substitution is particularly significant, serving two primary roles: it acts as a sterically influential group that can enforce a specific molecular conformation, and it functions as a versatile chemical handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

A plausible and efficient synthesis of the core scaffold begins with the readily available 2-bromophenylacetic acid. The following workflow outlines a common laboratory-scale approach.

Workflow: Synthesis of the Core Scaffold

Caption: Proposed synthetic pathway to the target scaffold.

The strategic value of this scaffold lies in its three points of diversification:

-

N-Functionalization: The primary amine is a nucleophilic center ideal for alkylation, acylation, and sulfonylation to generate a vast library of amides and sulfonamides.

-

Carboxyl-Functionalization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to produce amide derivatives.

-

Aromatic C-Br Functionalization: The bromide is a key site for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the attachment of new aryl, heteroaryl, or alkyl groups.[1]

Important Derivatives and Analogs: A Survey of Therapeutic Potential

Modifications to the Methyl 2-amino-2-(2-bromophenyl)acetate core have led to the discovery of compounds with significant therapeutic applications. This section explores several key classes of these analogs.

Anesthetics and Antidepressants: The Ketamine Analogs

Perhaps the most notable analogs are related to ketamine, a dissociative anesthetic and rapid-acting antidepressant.[2] Ketamine's chemical name is 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone. While not a direct derivative, it shares the critical 2-amino-2-(substituted-phenyl) core structure. The development of ketamine and its metabolites, such as norketamine and hydroxynorketamine, has spurred extensive research into related structures for treating major depressive disorder.[3]

| Compound | Core Structure Comparison | Key Therapeutic Use |

| Methyl 2-amino-2-(2-bromophenyl)acetate | 2-Amino-2-(2-bromophenyl) | Synthetic Building Block |

| Norketamine | 2-Amino-2-(2-chlorophenyl) | Ketamine Metabolite |

| Ketamine | 2-(Methylamino)-2-(2-chlorophenyl) | Anesthetic, Antidepressant |

The syntheses of ketamine often involve multi-step processes starting from materials like 2-chlorobenzonitrile and cyclopentyl magnesium bromide, or alternative routes designed to avoid toxic reagents like bromine.[4] The core principles of forming the α-aryl amine structure remain central to these synthetic strategies.

Anti-inflammatory Agents: NSAID Analogs

The 2-phenylaminophenylacetic acid scaffold is the foundation for notable non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and lumiracoxib.[5] Research into derivatives of this class has revealed important structure-activity and structure-toxicity relationships. Studies have shown that halogenated and lipophilic compounds can exhibit high cytotoxicity in liver cell lines, underscoring the critical role of the substituent pattern in the safety profile.[5][6] For instance, a highly lipophilic and brominated compound was identified as the most cytotoxic in one study, highlighting the delicate balance between therapeutic activity and toxicity.[5]

The mechanism of action for these compounds is typically the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern on the phenyl rings is crucial for determining potency and selectivity for COX-2 over COX-1.[6][7]

Neuromodulators: Ion Channel Blockers

The versatility of the phenylacetamide structure extends to the modulation of ion channels, which are critical targets for treating neurological disorders like epilepsy and chronic pain.

-

Potassium Channel Inhibitors: Structure-activity relationship studies on 2-amino-N-phenylacetamide derivatives have identified potent inhibitors of Slack (KCNT1) potassium channels.[8][9] These channels play a role in regulating neuronal excitability, and their inhibition can reduce neuronal firing rates, an effect consistent with an antiepileptic action.[8]

-

Sodium Channel Blockers: Phenylacetamide derivatives have also been synthesized and evaluated as voltage-dependent sodium channel blockers.[10] Halogenation of the aromatic rings in these molecules was found to be a key determinant of potency. These compounds act by inhibiting the influx of sodium ions, a mechanism useful for neuroprotection.[10]

Caption: Mechanism of action for phenylacetamide-based ion channel modulators.

Structure-Activity Relationship (SAR) Summary

Synthesizing insights from across the various analog classes reveals several guiding principles for drug design based on this scaffold.

| Structural Region | Modification | Impact on Biological Activity |

| Aromatic Halogen | Position (ortho, meta, para) and identity (Br, Cl) | Strongly influences potency, selectivity, and toxicity. The ortho position often induces a conformational twist that can be critical for receptor binding. Halogenation generally increases potency in ion channel blockers.[10] |

| Nitrogen Atom | N-Alkylation, N-Acylation, N-Arylation | Defines the class of compound (e.g., primary amine vs. amide). N-methylation is key for ketamine's activity. Amide formation is crucial for many COX and ion channel inhibitors.[5][8] |

| Phenyl Ring Substituents | Alkyl, Alkoxy, etc. | Modulates lipophilicity, metabolic stability, and target engagement. Can be optimized to fine-tune activity and reduce off-target effects. |

| Ester/Acid Group | Ester vs. Carboxylic Acid vs. Amide | Determines solubility, cell permeability, and potential for prodrug strategies. Conversion to amides is a common strategy to improve biological activity and stability.[10] |

Key Experimental Protocols

The following protocols provide robust, validated methods for the synthesis of key precursors and derivatives. These are presented as self-validating systems, with clear steps and rationales.

Protocol 1: Synthesis of Methyl 2-(2-bromophenyl)acetate

-

Rationale: This Fischer esterification is a classic, high-yielding method for converting a carboxylic acid to its methyl ester. Concentrated sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).[11][12]

-

Methodology:

-

Dissolve 2-bromophenylacetic acid (1.0 eq) in methanol (approx. 10 mL per gram of acid).[11]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Heat the mixture to reflux and maintain for 30-60 minutes. Monitor reaction completion by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[11]

-

To the resulting residue, add deionized water (approx. 6 mL per gram of starting acid) and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 4 mL per gram of starting acid).[12]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a clear or brown oil with >95% yield.[11][12]

-

Protocol 2: Synthesis of a 2-Amino-N-phenylacetamide Analog via Amide Coupling

-

Rationale: This protocol describes a standard amide bond formation, a cornerstone of medicinal chemistry. It assumes the starting material is the hydrolyzed carboxylic acid form of the scaffold. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction.

-

Methodology:

-

Dissolve 2-amino-2-(2-bromophenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane.

-

Add the desired aniline or amine (1.1 eq) to the solution, followed by HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final amide analog.

-

Conclusion and Future Outlook

Methyl 2-amino-2-(2-bromophenyl)acetate and its related structures represent a rich and versatile chemical space for drug discovery. The strategic combination of functional groups on this scaffold provides a powerful platform for generating libraries of compounds with diverse biological activities, from CNS modulation to anti-inflammatory effects. The insights from SAR studies on ketamine, NSAID, and ion channel blocker analogs provide a clear roadmap for designing next-generation therapeutics. Future research will likely focus on leveraging the ortho-bromo group in more complex cross-coupling reactions to explore novel chemical space and to develop compounds with enhanced potency, selectivity, and improved safety profiles.

References

-

Title: Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels Source: PMC (PubMed Central) URL: [Link]

-

Title: Syntheses of Ketamine and Related Analogues: A Mini Review Source: ResearchGate URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: Indian Academy of Sciences URL: [Link]

-

Title: Cas 57486-69-8,METHYL 2-(2-BROMOPHENYL)ACETATE | lookchem Source: LookChem URL: [Link]

-

Title: Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels Source: PubMed URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: SciSpace URL: [Link]

-

Title: Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds Source: PubMed URL: [Link]

-

Title: Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny Source: MDPI URL: [Link]

-

Title: From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate Source: Zhongding Chemical URL: [Link]

-

Title: Approaches Towards the Synthesis of Ketamine Metabolites Source: eGrove (University of Mississippi) URL: [Link]

-

Title: PROCESS FOR PREPARATION OF SUBSTANTIALLY OPTICALLY PURE (R)- AND (S)- ENANTIOMERS OF KETAMINE AND ITS PHARMACEUTICAL ACCEPATABLE Source: Worldwidejournals.com URL: [Link]

-

Title: Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers Source: PubMed URL: [Link]

-

Title: The Industrial Value of 3-Bromo-phenylacetylene: A Small Molecule, Big Impact Source: Zhongding Chemical URL: [Link]

Sources

- 1. The Industrial Value of 3-Bromo-phenylacetylene: A Small Molecule, Big Impact: - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. scispace.com [scispace.com]

- 5. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 8. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 12. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

Application Notes & Protocols: Methyl 2-amino-2-(2-bromophenyl)acetate as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic complexity of its starting materials. Methyl 2-amino-2-(2-bromophenyl)acetate is a prime example of such a strategic intermediate. As a non-proteinogenic α-amino acid ester, it provides a versatile scaffold for the construction of complex molecular architectures. Its true synthetic power lies in the unique combination of two key functional groups positioned for synergistic reactivity:

-

An α-amino group , which serves as a primary nucleophile and a foundational element for building a vast array of nitrogen-containing heterocycles.

-

An ortho-bromine atom on the phenyl ring, acting as a highly effective "handle" for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.

This specific arrangement allows for elegant and convergent synthetic strategies, particularly those involving intramolecular cyclizations to form fused heterocyclic systems. Such systems are privileged scaffolds in many pharmaceutically active compounds, especially those targeting the central nervous system (CNS). For instance, the precursor Methyl 2-(2-bromophenyl)acetate is a known intermediate in the synthesis of the antipsychotic drug Asenapine.[1][2] This guide provides an in-depth look at the properties, synthesis, and core applications of Methyl 2-amino-2-(2-bromophenyl)acetate, equipping researchers with the foundational knowledge and practical protocols to leverage its full synthetic potential.

Physicochemical and Safety Data

While a specific CAS number for Methyl 2-amino-2-(2-bromophenyl)acetate is not prominently cataloged, its properties can be derived from its structure. The data for its direct precursor, Methyl 2-(2-bromophenyl)acetate, is provided for reference.

Table 1: Physicochemical Properties

| Property | Value (Methyl 2-amino-2-(2-bromophenyl)acetate) | Reference Data (Methyl 2-(2-bromophenyl)acetate) |

| IUPAC Name | Methyl 2-amino-2-(2-bromophenyl)acetate | Methyl 2-(2-bromophenyl)acetate |

| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₉BrO₂ |

| Molecular Weight | 244.09 g/mol | 229.07 g/mol [2] |

| CAS Number | Not assigned | 57486-69-8[2][3] |

| Appearance | Predicted: Off-white to pale yellow solid or oil | Colorless to yellow clear liquid[4] |

| Boiling Point | Not available | 264 °C[2] |

| Density | Not available | 1.445 g/cm³[2] |

Safety, Handling, and Storage:

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. As with many aryl bromides and amino esters, it should be treated as a potential irritant.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Core Application: Intramolecular Cyclization for Heterocycle Synthesis

The primary utility of this intermediate is its role as a precursor to fused heterocyclic systems via intramolecular cyclization. The ortho-positioning of the bromo and the amino-acetate moieties is ideal for forming 5-, 6-, or 7-membered rings, which are core structures in numerous pharmaceuticals.

Mechanistic Rationale: The Power of Palladium

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] When applied in an intramolecular context with Methyl 2-amino-2-(2-bromophenyl)acetate (or a derivative thereof), it becomes a powerful ring-closing strategy.

The catalytic cycle, shown below, illustrates this transformation. The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond. The nitrogen of the amino group then coordinates to the palladium center, and following deprotonation by a base, reductive elimination occurs. This final step forms the new C-N bond, closing the ring and regenerating the Pd(0) catalyst.[7] The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) often providing superior results by promoting the reductive elimination step.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic logic, from a common starting material to the target intermediate and its subsequent cyclization into a valuable heterocyclic core, such as an oxindole derivative.

Caption: Synthetic workflow from starting material to a cyclized pharmaceutical scaffold.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and application of the title compound.

Protocol 1: Synthesis of Methyl 2-(2-bromophenyl)acetate (Precursor)

This protocol is adapted from established literature procedures for Fischer esterification.[1][8]

-

Objective: To synthesize the direct precursor required for the preparation of the title amino ester.

-

Materials:

-

2-Bromophenylacetic acid (e.g., 10.0 g, 46.5 mmol)

-

Methanol (MeOH), anhydrous (200 mL)

-

Sulfuric acid (H₂SO₄), concentrated (0.5 mL, ~9.3 mmol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenylacetic acid and methanol.

-

Stir the mixture until the solid is fully dissolved.

-

Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours. Monitor reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), observing the consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with DCM (100 mL) and water (50 mL). Transfer to a separatory funnel.

-

Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

-

Expected Outcome: Methyl 2-(2-bromophenyl)acetate is typically obtained as a clear or pale yellow oil in high yield (>95%).[8] The product can often be used in the next step without further purification.

Protocol 2: Synthesis of N-Acetyl-dihydroindol-2-one via Intramolecular Cyclization

This protocol is a representative example of a palladium-catalyzed intramolecular C-N bond formation. It assumes the successful synthesis and N-acetylation of the title compound.

-

Objective: To demonstrate the utility of the intermediate in forming a fused lactam scaffold.

-

Materials:

-

N-Acetyl-2-amino-2-(2-bromophenyl)acetate (1.0 g, 3.5 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (39 mg, 0.175 mmol, 5 mol%)

-

XPhos (167 mg, 0.35 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous powder (1.45 g, 10.5 mmol, 3 equiv.)

-

Toluene, anhydrous (35 mL)

-

-

Procedure:

-

Catalyst Pre-formation/Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂, XPhos, and K₂CO₃.

-

Add the N-acetylated starting material to the flask.

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

-

Causality and Rationale:

-

Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[9]

-

Base: K₂CO₃ is a moderately strong inorganic base suitable for this transformation. Stronger bases like sodium tert-butoxide could risk hydrolysis of the methyl ester.[7]

-

Solvent: Toluene is a standard non-polar aprotic solvent for Buchwald-Hartwig reactions, capable of reaching the required temperatures.

-

Troubleshooting Guide

Table 2: Common Experimental Issues and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Protocol 1: Incomplete Esterification | Insufficient reaction time or temperature. Catalyst degradation (e.g., by water). | Extend reflux time. Ensure anhydrous methanol is used. Add a fresh portion of H₂SO₄ if necessary. |

| Protocol 2: No or Low Conversion | Inactive catalyst. Insufficiently inert atmosphere (oxygen deactivates Pd(0)). Poor quality reagents (e.g., wet solvent, non-anhydrous base). | Use fresh Pd(OAc)₂ and ligand. Ensure the reaction vessel is properly dried and maintained under a positive pressure of inert gas. Use freshly distilled/dried solvent. |

| Protocol 2: Formation of Side Products | Hydrolysis of the ester group. Reductive debromination of the starting material. | Ensure the base is fully anhydrous. Use a weaker base if hydrolysis is significant (e.g., Cs₂CO₃). Lowering the reaction temperature may reduce debromination. |

| Purification Difficulties | Co-elution of product with ligand or ligand oxides. | Filter through a plug of silica with a non-polar solvent first to remove some ligand byproducts. Optimize chromatography gradient carefully. |

Conclusion

Methyl 2-amino-2-(2-bromophenyl)acetate represents a highly valuable and strategically designed intermediate for pharmaceutical synthesis. The orthogonal reactivity of its amino and aryl bromide functionalities enables the efficient construction of complex, nitrogen-containing heterocyclic cores through robust and well-understood transformations like the intramolecular Buchwald-Hartwig amination. By providing access to privileged medicinal chemistry scaffolds, this building block serves as a powerful tool for researchers and drug development professionals aiming to streamline the synthesis of novel therapeutic agents.

References

-

LookChem . Cas 57486-69-8, METHYL 2-(2-BROMOPHENYL)ACETATE. Available at: [Link]

- Google Patents. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process.

-

Pharmaffiliates . CAS No : 57486-69-8 | Product Name : Methyl 2-(2-bromophenyl)acetate. Available at: [Link]

-

Chemistry LibreTexts . Buchwald-Hartwig Amination. Available at: [Link]

-

Bacsa, I., et al. (2018) . The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Scribd . Asenapine Synthesis. Available at: [Link]

-

Wikipedia . Buchwald–Hartwig amination. Available at: [Link]

- Google Patents. WO2013061247A1 - Novel process for the preparation of asenapine.

-

Frontiers in Chemistry (2019) . Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]

- Google Patents. WO2013061247A1 - Novel process for the preparation of asenapine. This is a duplicate of reference 13, included for context from search results.

-

Organic Synthesis . Buchwald-Hartwig Coupling. Available at: [Link]

-

Reddit r/chemistry . [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

Sources

- 1. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 2-(2-Bromophenyl)acetate | 57486-69-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Note: Strategic Integration of Methyl 2-amino-2-(2-bromophenyl)acetate in Peptidomimetics

Topic: Methyl 2-amino-2-(2-bromophenyl)acetate in Peptide Synthesis Workflows Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary

Methyl 2-amino-2-(2-bromophenyl)acetate is a specialized phenylglycine (Phg) derivative. In modern peptide synthesis, it serves two critical functions:

-

Conformational Constraint: As a steric restrictor, the ortho-bromo substituent locks the

torsional angle, limiting the rotational freedom of the phenyl ring and inducing specific secondary structures. -

Late-Stage Diversification Handle: The aryl bromide moiety is a "sleeping" functional group. It remains inert during standard Fmoc/tBu chain assembly but can be activated on-resin for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form stapled peptides or biaryl macrocycles.

Critical Technical Challenge: Like all phenylglycine derivatives, this molecule is highly prone to racemization during activation due to the high acidity of the

PART 1: Material Pre-processing (The "Bridge" to SPPS)

Rationale: The raw material is a methyl ester. For standard SPPS, it must be converted to the N-Fmoc protected free acid. Direct usage is limited to Solution Phase C-terminal capping.

Workflow: Conversion to Fmoc-2-Br-Phg-OH

This protocol ensures the preservation of chiral integrity while preparing the building block for resin loading.

Step 1: Fmoc Protection [1]

-

Dissolve Methyl 2-amino-2-(2-bromophenyl)acetate (10 mmol) in 1,4-dioxane/H₂O (1:1, 50 mL).

-

Add NaHCO₃ (2.5 eq) and cool to 0°C.

-

Slowly add Fmoc-OSu (1.1 eq) dissolved in minimal dioxane.

-

Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

Workup: Acidify to pH 2 (1M HCl), extract with EtOAc. The product is Fmoc-2-amino-2-(2-bromophenyl)acetate methyl ester .

Step 2: Mild Saponification (Critical for Racemization Control) Standard LiOH hydrolysis can cause racemization. We use a low-temperature lithium iodide protocol if available, or controlled LiOH.

-

Dissolve the Fmoc-ester in THF/MeOH (3:1) at 0°C.

-

Add LiOH (1.1 eq, 0.5 M solution) dropwise. Do not exceed 0°C.

-

Monitor by TLC/LC-MS until ester is consumed (< 2 hours).

-

Quench immediately with cold 1M HCl to pH 3.

-

Isolate via extraction. Verify enantiomeric excess (ee) via Chiral HPLC.

PART 2: Solid-Phase Incorporation Protocol

Rationale: The steric bulk of the ortho-bromo group combined with the electronic withdrawing nature of the phenyl ring makes the

Optimized Coupling Conditions (Low-Racemization)

| Component | Reagent | Role |

| Activator | DIC (Diisopropylcarbodiimide) | Carbodiimide activation avoids initial base abstraction. |

| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | Superior to HOBt/HOAt for suppressing racemization in Phg derivatives [1]. |

| Base | None (or TMP if necessary) | Avoid DIPEA/NMM. If base is required for salt forms, use 2,4,6-Trimethylpyridine (Collidine). |

| Solvent | DMF/DCM (1:1) | DCM reduces the polarity, stabilizing the activated ester and reducing racemization rates. |

Step-by-Step Coupling Protocol

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DCM for 20 min.

-

Activation (Pre-mix):

-

Dissolve Fmoc-2-Br-Phg-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

-

Add DIC (3 eq).

-

Wait exactly 2 minutes for the active ester to form. (Do not age longer; Phg esters are unstable).

-

-

Coupling:

-

Add the pre-activated mixture to the resin.

-

Agitate at Room Temperature for 60 minutes. Do not use microwave heating for this step.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/steric hindrance).

-

Capping: Acetylate unreacted sites with Ac₂O/Pyridine to prevent deletion sequences.

PART 3: On-Resin Late-Stage Diversification (Suzuki-Miyaura)

Rationale: The aryl bromide is stable to TFA. However, performing the cross-coupling on-resin before cleavage allows for easy purification and macrocyclization.

Diagram: Catalytic Cycle & Workflow

Figure 1: Workflow for On-Resin Suzuki-Miyaura Cross-Coupling of 2-Br-Phg peptides.

Detailed Protocol: On-Resin Macrocyclization

Objective: Create a biaryl bridge between 2-Br-Phg (at position i) and a Borono-phenylalanine (at position i+n).

-

Solvent Swap: Wash resin 3x with degassed DME (Dimethoxyethane) or DMF. Water is required for the base solubility but must be degassed.

-

Catalyst Solution:

-

Pd Source: Pd(PPh₃)₄ (0.1 eq) or Pd₂(dba)₃ (0.05 eq) + sSPhos (0.1 eq) [2].

-

Base: 2M Na₂CO₃ (aqueous) (5 eq).

-

Solvent: DMF:H₂O:EtOH (9:1:1).

-

-

Reaction:

-

Add catalyst solution to the resin under Argon flow.

-

Microwave: 80°C for 60 minutes (Power: 20W). Note: Conventional heating requires 12-16 hours at 90°C.

-

-

Washing (Critical for Metal Removal):

-

Wash 3x DMF.

-

Wash 3x with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF. This chelates residual Palladium which otherwise binds to the peptide.

-

Wash 3x DCM.

-

-

Cleavage: Standard TFA/TIS/H₂O (95:2.5:2.5).

PART 4: Quality Control & Troubleshooting

Self-Validating Checks

-

The "Racemization Watch":

-

Method: Synthesize a diastereomeric standard (intentionally use D-Phg) to establish HPLC retention times.

-

Check: Analyze crude cleavage product on a C18 column. If a "shoulder" or split peak appears near the main peak, racemization occurred during coupling.

-

-

The "Debromination" Check:

-

Issue: During Suzuki coupling, hydrodehalogenation (replacement of Br with H) is a common side reaction if the catalyst dies or base is too strong.

-

Check: Monitor Mass Spec.

-

Target: [M+H]+

-

Side Product: [M+H - 79 amu] (Loss of Br, gain of H).

-

-

Quantitative Data Summary

| Parameter | Standard Condition | Optimized Condition (Recommended) |

| Coupling Reagents | HBTU / DIPEA | DIC / Oxyma Pure |

| Racemization Rate | 15 - 25% | < 2% |

| Suzuki Yield (On-Resin) | 40% (Conventional Heat) | 85% (Microwave, sSPhos) |

| Pd Contamination | High (>500 ppm) | Low (<10 ppm) with DTC wash |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Maity, P., et al. (2022). Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling.[2][3] Beilstein Journal of Organic Chemistry, 18, 1–9. Link

-

Afonso, A., et al. (2019). Suzuki-Miyaura Cross-Coupling Reaction of Peptide-Based Aryl Bromides.[1][3][4] Synlett, 30(20), 2221-2226. Link

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

Applications of Methyl 2-amino-2-(2-bromophenyl)acetate in cross-coupling reactions

An In-Depth Guide to the Application of Methyl 2-amino-2-(2-bromophenyl)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of Methyl 2-amino-2-(2-bromophenyl)acetate

Methyl 2-amino-2-(2-bromophenyl)acetate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure is strategically valuable, incorporating three key functionalities: an α-amino ester moiety, a common feature in bioactive molecules, and a bromo-substituted aromatic ring. This bromine atom serves as a highly effective "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the direct formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

The arylglycine motif, which is readily accessible from this starting material, is a privileged pharmacophore found in numerous top-selling pharmaceuticals.[3] The ability to elaborate the aryl ring through robust and predictable cross-coupling methodologies allows for the rapid generation of diverse molecular libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide provides a detailed overview of the principal cross-coupling applications for Methyl 2-amino-2-(2-bromophenyl)acetate, focusing on the underlying mechanisms, field-tested protocols, and the critical parameters that ensure successful and reproducible outcomes.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[2][4] These reactions predominantly follow a common catalytic cycle, which is fundamental to understanding the protocols described herein.[1][5][6]

The general cycle involves three key steps:

-

Oxidative Addition : A low-valent Palladium(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) complex.[1]

-

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.[6][7]

-

Reductive Elimination : The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1]

dot digraph "Palladium_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig. 1: Generalized Palladium Catalytic Cycle", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="L_n(Ar)Pd(II)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation / \nCoordination", shape=plaintext, fontcolor="#202124"]; PdII_Intermediate [label="L_n(Ar)Pd(II)-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=vee]; OxAdd -> PdII_Complex [label=" Ar-Br", fontcolor="#34A853"]; PdII_Complex -> Transmetalation [arrowhead=vee]; Transmetalation -> PdII_Intermediate [label=" R-M or R-NH2", fontcolor="#34A853"]; PdII_Intermediate -> RedElim [arrowhead=vee]; RedElim -> Pd0 [label=" Ar-R", fontcolor="#34A853"]; } .dot Caption: Generalized Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming biaryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][8] For Methyl 2-amino-2-(2-bromophenyl)acetate, this reaction provides a direct route to synthesize novel α-aryl-arylglycine derivatives.

Causality and Experimental Choices

-

Catalyst System : A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃ with a phosphine ligand is common. For substrates containing potentially coordinating groups like the free amine in our substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bidentate ligands like dppf are crucial.[9][10] These ligands promote the reductive elimination step and prevent catalyst inhibition by the substrate's amino group.

-

Base : A base is required to activate the boronic acid in the transmetalation step.[11] Inorganic bases like K₂CO₃ or K₃PO₄ are standard. The choice of base can significantly impact yield and should be screened for optimal performance.

-

Solvent : The reaction is often performed in a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF) and water.[8] Water aids in dissolving the inorganic base and facilitates the transmetalation process. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

General Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific arylboronic acids.

Materials:

-

Methyl 2-amino-2-(2-bromophenyl)acetate (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-amino-2-(2-bromophenyl)acetate, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[8]

-

Solvent Addition : Add the degassed solvent mixture via syringe. The reaction concentration is typically 0.1–0.5 M with respect to the starting aryl bromide.

-

Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by silica gel column chromatography.

Data Summary: Typical Suzuki Coupling Parameters

| Parameter | Typical Conditions | Rationale/Comments |

| Pd Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pre-catalysts are convenient; bulky ligands prevent amine coordination.[10] |

| Ligand | SPhos, RuPhos, XPhos | Electron-rich, bulky ligands accelerate the catalytic cycle. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid for transmetalation.[11] |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixture aids in dissolving the base and promotes reaction.[8] |

| Temperature | 80–110 °C | Sufficient thermal energy to drive the catalytic cycle. |

| Typical Yield | 60–95% | Highly dependent on the specific coupling partners. |

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[7] This reaction allows for the coupling of Methyl 2-amino-2-(2-bromophenyl)acetate with a wide range of primary and secondary amines, providing access to N,N'-disubstituted aniline derivatives.

Causality and Experimental Choices

-

Catalyst System : This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphines such as XPhos, RuPhos, or BrettPhos are state-of-the-art.[9] They facilitate both the oxidative addition and the challenging C-N reductive elimination step. Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

-

Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide species.[7][12] Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or cesium carbonate (Cs₂CO₃) are the most effective.

-

Solvent : Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

dot digraph "Buchwald_Hartwig_Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Fig. 2: Buchwald-Hartwig Amination Cycle", fontsize=12, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Amine_Complex [label="L(Ar)Pd(II)-Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine_Coord [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#202124"]; PdII_Amido_Complex [label="L(Ar)Pd(II)-NR'R''", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=vee]; OxAdd -> PdII_Amine_Complex [label=" Ar-Br", fontcolor="#34A853"]; PdII_Amine_Complex -> Amine_Coord [label=" + HNR'R''\n - HBr (Base)", fontcolor="#34A853"]; Amine_Coord -> PdII_Amido_Complex [arrowhead=vee]; PdII_Amido_Complex -> RedElim [arrowhead=vee]; RedElim -> Pd0 [label=" Ar-NR'R''", fontcolor="#34A853"]; } .dot Caption: Buchwald-Hartwig Amination Cycle.

General Protocol: Buchwald-Hartwig Amination